molecular formula C9H6BrFO B066801 4-Bromo-6-fluoroindan-1-one CAS No. 174603-56-6

4-Bromo-6-fluoroindan-1-one

Cat. No.: B066801
CAS No.: 174603-56-6
M. Wt: 229.05 g/mol
InChI Key: KBBCLUTZUIWTON-UHFFFAOYSA-N
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Description

4-Bromo-6-fluoroindan-1-one: is an organic compound that contains bromine, fluorine, and indanone groups. It is a derivative of indanone, which is a bicyclic compound consisting of a benzene ring fused to a cyclopentanone ring. The presence of bromine and fluorine atoms in the structure makes this compound particularly interesting for various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-fluoroindan-1-one typically involves the bromination and fluorination of indanone derivatives. One common method includes the radical benzylic bromination reaction, where 4-bromo-3-nitrotoluene is used as a starting material. This compound undergoes bromination to yield 4-bromo-3-nitro-1-bromomethylbenzene, which is then subjected to further reactions to introduce the fluorine atom .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-6-fluoroindan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

4-Bromo-6-fluoroindan-1-one has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Bromo-6-fluoroindan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various physiological effects. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to these targets. The exact pathways involved would depend on the specific biological or chemical context in which the compound is used .

Comparison with Similar Compounds

    4-Bromoindan-1-one: Lacks the fluorine atom, which may result in different reactivity and applications.

    6-Fluoroindan-1-one: Lacks the bromine atom, which can also affect its chemical properties and uses.

    4-Chloro-6-fluoroindan-1-one:

Uniqueness: 4-Bromo-6-fluoroindan-1-one is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical behavior and reactivity. This dual halogenation allows for a wider range of chemical modifications and applications compared to similar compounds with only one halogen atom .

Properties

IUPAC Name

4-bromo-6-fluoro-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFO/c10-8-4-5(11)3-7-6(8)1-2-9(7)12/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBBCLUTZUIWTON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C(=CC(=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90472212
Record name 4-BROMO-6-FLUOROINDAN-1-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90472212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174603-56-6
Record name 4-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=174603-56-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-BROMO-6-FLUOROINDAN-1-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90472212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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